

Cdk2-IN-22: A Potential Therapeutic Avenue in Oncology

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An In-depth Technical Guide on the Potent and Selective CDK2 Inhibitor BLU-222

This technical guide provides a comprehensive overview of the potent and highly selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor, BLU-222, serving as a representative for investigational compounds like "Cdk2-IN-22." This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting CDK2 in oncology.

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[1] CDK2, in particular, plays a pivotal role in the G1/S phase transition, making it an attractive target for therapeutic intervention.[2] BLU-222 is an investigational, orally bioavailable small molecule inhibitor that has demonstrated high potency and selectivity for CDK2.[3][4] Preclinical and early clinical data suggest that BLU-222 holds promise for the treatment of various solid tumors, particularly those with alterations in the CDK2 signaling pathway, such as Cyclin E1 (CCNE1) amplification.[2][5]

Quantitative Data

The following tables summarize the key quantitative data for BLU-222, showcasing its potency, selectivity, and preclinical efficacy.

Table 1: In Vitro Potency and Selectivity of BLU-222



Assay Type	Target	IC50 (nM)	Notes
Enzymatic Assay	CDK2/Cyclin E1	2.6	[4][6]
Cellular Assay (pRb T821)	CDK2	4.2	[4]
Cellular Assay (pLamin S22)	CDK1	380.2	[6]
NanoBRET Cellular Target Engagement	CDK2	17.7	[6]
NanoBRET Cellular Target Engagement	CDK1	452.3	[6]
NanoBRET Cellular Target Engagement	CDK4	5104.6	[6]
NanoBRET Cellular Target Engagement	CDK6	2621.7	[6]
NanoBRET Cellular Target Engagement	CDK7	6330.4	[6]
NanoBRET Cellular Target Engagement	CDK9	2697.7	[6]

Table 2: In Vitro Antiproliferative Activity of BLU-222 in Cancer Cell Lines



Cell Line	Cancer Type	CCNE1 Status	GI50 (nM)
OVCAR-3	Ovarian Cancer	Amplified	Strong Responder (≤200)
Various	Ovarian and Endometrial Cancer	Amplified	Sensitive
ES-2	Ovarian Clear Cell Carcinoma	Normal	Insensitive
MCF7 PR	Breast Cancer (Palbociclib-Resistant)	-	540
T47D PR	Breast Cancer (Palbociclib-Resistant)	-	180 - 1600

GI50: Concentration for 50% of maximal inhibition of cell proliferation. Data compiled from multiple preclinical studies.[3][7]

Table 3: In Vivo Efficacy of BLU-222 in Xenograft Models

Xenograft Model	Cancer Type	Treatment	Tumor Growth Inhibition (TGI)
OVCAR-3 T2A CDX	High-Grade Serous Ovarian Carcinoma	BLU-222 (30 mg/kg BID)	88% (at day 28)
OVCAR-3 T2A CDX	High-Grade Serous Ovarian Carcinoma	BLU-222 (100 mg/kg BID)	102% (at day 28)
ES-2 CDX	Non-CCNE1-amplified Ovarian Cancer	BLU-222 (30 mg/kg BID)	13% (at day 21)
ES-2 CDX	Non-CCNE1-amplified Ovarian Cancer	BLU-222 (100 mg/kg BID)	-1% (at day 21)
PDX Models	HR+/HER2- Breast Cancer (Palbociclib- Resistant)	BLU-222 + Palbociclib	Durable tumor suppression and prolonged survival



CDX: Cell-derived xenograft; PDX: Patient-derived xenograft; BID: twice daily.[4][7]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of CDK2 inhibitors like BLU-222 are provided below.

1. LanthaScreen™ Eu Kinase Binding Assay

This assay is used to determine the binding affinity of an inhibitor to a kinase.

- Principle: A competitive binding assay based on Fluorescence Resonance Energy Transfer (FRET). A europium-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding site of the kinase. When both are bound, FRET occurs. An inhibitor competes with the tracer for the ATP-binding site, leading to a decrease in the FRET signal.
- Materials:
 - CDK2/Cyclin E1 enzyme
 - LanthaScreen™ Eu-anti-Tag Antibody
 - Tracer
 - Test compound (e.g., BLU-222)
 - Assay buffer
 - 384-well microplates
- Procedure:
 - Prepare serial dilutions of the test compound.
 - \circ Add 4 μ L of the test compound to the assay wells.
 - \circ Add 8 µL of a pre-mixed solution of the kinase and antibody.



- \circ Add 4 μ L of the tracer to initiate the reaction.
- Incubate the plate at room temperature for 1 hour.
- Read the plate on a fluorescence plate reader capable of measuring FRET.
- Calculate IC50 values from the dose-response curves.[8]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures cell viability based on the quantification of ATP, an indicator of metabolically active cells.

- Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, which in the presence of ATP from viable cells, generates a luminescent signal that is proportional to the number of viable cells.
- Materials:
 - Cancer cell lines cultured in multiwell plates
 - Test compound (e.g., BLU-222)
 - CellTiter-Glo® Reagent
 - Opaque-walled multiwell plates
- Procedure:
 - Seed cells in a 96-well or 384-well plate and allow them to attach overnight.
 - Treat the cells with a serial dilution of the test compound and incubate for the desired period (e.g., 72 hours).
 - Equilibrate the plate to room temperature for approximately 30 minutes.
 - Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.



- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate GI50 values from the dose-response curves.[9][10]
- 3. In Vivo Xenograft Tumor Study

This protocol outlines a typical in vivo efficacy study in a mouse model.

- Principle: Human cancer cells are implanted into immunocompromised mice to form tumors.
 The effect of a test compound on tumor growth is then evaluated.
- Materials:
 - Immunocompromised mice (e.g., athymic nude mice)
 - Human cancer cell line (e.g., OVCAR-3)
 - Matrigel
 - Test compound (e.g., BLU-222) formulated for oral administration
 - Vehicle control
 - Calipers for tumor measurement
- Procedure:
 - Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.
 - Monitor the mice for tumor growth.
 - Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

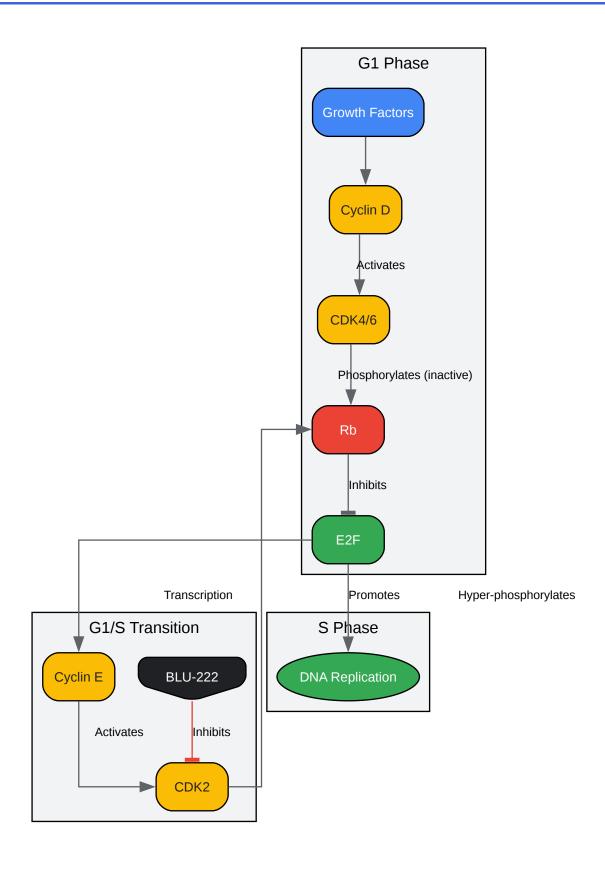


- Administer the test compound or vehicle control to the respective groups according to the dosing schedule (e.g., orally, twice daily).
- Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
- Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.[11][12][13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway targeted by BLU-222 and a typical experimental workflow for its in vivo evaluation.

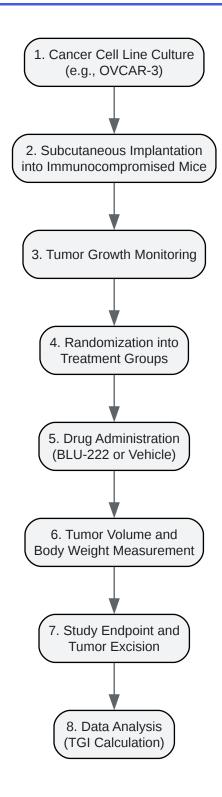




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Caption: CDK2 signaling pathway in cell cycle progression and its inhibition by BLU-222.





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Caption: Experimental workflow for an in vivo xenograft efficacy study.



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